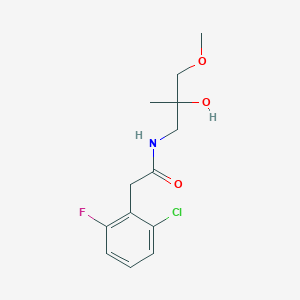![molecular formula C9H14O B2753000 Tricyclo[3.3.1.02,7]nonan-6-ol CAS No. 1823589-64-5](/img/structure/B2753000.png)
Tricyclo[3.3.1.02,7]nonan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[3.3.1.02,7]nonan-6-ol, also known as Tcnol, is a bicyclic compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound has a unique structure that makes it an interesting subject for research. In
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- The synthesis of anti-Bredt compounds and tricyclic cyclopropenes has been achieved through the design of highly strained structures. These compounds, including Tricyclo[3.2.2.0(2,4)]nona-2,6-diene, have been used to explore the synthesis of new strained compounds, demonstrating the potential of tricyclic frameworks in the development of novel organic materials (Lee & Lin, 2014).
Antimicrobial Applications
- Bicyclo[3.3.1]nonane (BCN) polycations have been synthesized for antimicrobial purposes. These polycations show significant efficacy in inhibiting bacterial growth and killing bacterial cells, offering a new approach to antimicrobial material design (Geng & Finn, 2017).
Nucleic Acid Delivery and Antisense Properties
- Tricyclo-DNA, a conformationally restricted oligodeoxynucleotide analogue, exhibits enhanced Watson-Crick base-pairing properties. Its unique structure increases thermal stability when paired with RNA, showing potential for therapeutic applications in gene regulation and antisense technologies (Renneberg & Leumann, 2002).
Applications in Catalysis
- Tricyclic compounds have been utilized in catalysis, showcasing the π-acceptor properties of carbene-stabilized phosphorus centered trications. These properties significantly enhance the ability of catalysts to activate π-systems, demonstrating the utility of tricyclic structures in complex organic transformations (Carreras et al., 2012).
Cancer Research
- Research exploring the association between tricyclic antidepressants and cancer incidence suggests that specific tricyclic compounds may have potential in cancer prevention, particularly for colorectal cancer and glioma. This highlights the broader implications of tricyclic structures beyond their initial pharmaceutical applications (Walker et al., 2010).
Mecanismo De Acción
Target of Action
The primary targets of Tricyclo[3.3.1.02,7]nonan-6-ol are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The specific mode of action of Tricyclo[331It’s known that the compound is synthesized via both thermal and photochemical routes from claisen rearrangement products obtained from polyfluoroaryl and heteroaryl prop-2-enyl ethers . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The biochemical pathways affected by Tricyclo[331The compound is synthesized via a radical reaction that unexpectedly provides a highly condensed tricyclo[3.3.1.02,7]nonane skeleton . This formation by 4-exo-trig radical cyclization is the first example of its kind
Propiedades
IUPAC Name |
tricyclo[3.3.1.02,7]nonan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-9-5-1-2-7-6(3-5)4-8(7)9/h5-10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLNSBKHVSCTIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC1C(C2C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

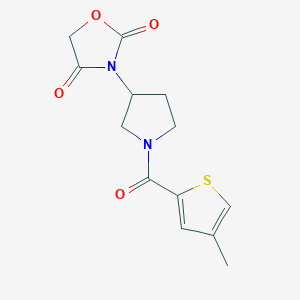
![4-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2752918.png)
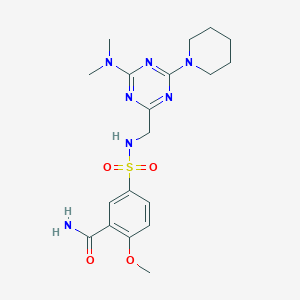
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2752920.png)


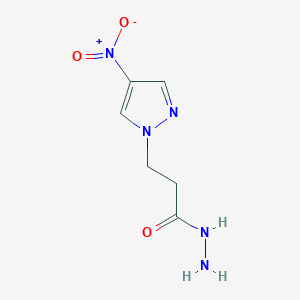
![6-[5-(6-Ethoxypyridazine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2752925.png)
![2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2752927.png)
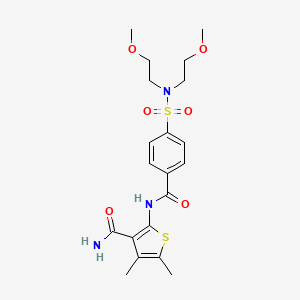
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2752931.png)
![1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane](/img/structure/B2752934.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2752936.png)
